
Dimethyldiselenid
Übersicht
Beschreibung
Dimethyl diselenide (DMDS) is an organoselenium compound with the molecular formula C2H6Se2. It is a colorless, volatile liquid with a characteristic odor. DMDS is a versatile molecule with various applications in the scientific and industrial fields. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a corrosion inhibitor in the oil and gas industry. DMDS is also used in the pharmaceutical and biotechnology industries, as a reagent in the synthesis of drugs and as an antioxidant in food and cosmetic products.
Wissenschaftliche Forschungsanwendungen
Umweltchemie: Reaktivität mit Hypobromiger Säure
Dimethyldiselenid (DMDSe) wurde auf seine Reaktivität mit Hypobromiger Säure (HOBr) untersucht, insbesondere in Umweltwassersystemen. Die Reaktionskinetik legt nahe, dass DMDSe schnell mit HOBr reagiert, einem wichtigen Oxidationsmittel in Meeresgewässern. Diese Wechselwirkung ist bedeutsam, da sie zeigt, dass organische Selenverbindungen wie DMDSe als Quencher für reaktive Bromspezies im Meerwasser wirken können, was möglicherweise das chemische Gleichgewicht in natürlichen Gewässern beeinflusst {svg_1}.
Organische Elektrochemische Synthese
Die elektrochemische Synthese von Organoselenverbindungen, einschließlich DMDSe, ist ein wachsendes Forschungsgebiet. DMDSe dient als wichtiges Zwischenprodukt in verschiedenen elektrochemisch vermittelten Reaktionen, wie z. B. Selenkatalyse, Diselenidkupplung und Tandemselenocyclisierung. Diese Prozesse sind essenziell für die Herstellung komplexer organischer Moleküle mit potenziellen Anwendungen in der Pharmakologie und Materialwissenschaft {svg_2}.
Analytische Chemie: Identifizierung von Distonischen Radikal-Kationen
In der analytischen Chemie wird DMDSe als ein leistungsstarkes Reagenz zur Identifizierung von distonischen Radikal-Kationen erkannt. Diese Kationen sind wichtig, um die Mechanismen organischer Reaktionen und die Entwicklung neuer Materialien und Medikamente zu verstehen. Die Fähigkeit, diese Spezies genau zu identifizieren, ist entscheidend für die Weiterentwicklung der Forschung in diesen Bereichen {svg_3}.
Pharmakologie: Medikamentenforschung und -bewertung
Die einzigartigen Eigenschaften von DMDSe haben es zu einem interessanten Objekt in der Medikamentenforschung und -bewertung gemacht. Seine Einarbeitung in potenziell bioaktive Moleküle kann deren biologische Aktivität erheblich verbessern. Dies hat zur Erforschung von DMDSe bei der Entwicklung von Verbindungen mit antikonvulsiven, antioxidativen, antidepressiven, krebshemmenden, antitumoralen, entzündungshemmenden und antiviralen Eigenschaften geführt {svg_4}.
Katalyse: Selen-katalysierte Reaktionen
DMDSe ist an Selen-katalysierten Reaktionen beteiligt, die in der organischen Synthese eine zentrale Rolle spielen. Diese Reaktionen nutzen die Redoxeigenschaften von Selen, um verschiedene Transformationen zu erleichtern, wodurch DMDSe ein integraler Bestandteil der Katalysatorentwicklung ist. Seine Rolle in der Katalyse erstreckt sich auf die Herstellung neuer Materialien und Zwischenprodukte für weitere chemische Reaktionen {svg_5}.
Materialwissenschaft: Synthese von Organoselenverbindungen
Die Synthese von Organoselenverbindungen mit DMDSe als Zwischenprodukt ist für die Materialwissenschaft unerlässlich. Diese Verbindungen werden zur Herstellung organischer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit, Flexibilität und Stabilität verwendet. Die Fähigkeit, diese Materialien zu synthetisieren, hat Auswirkungen auf die Elektronik, Beschichtungen und andere technologische Anwendungen {svg_6}.
Wirkmechanismus
Target of Action
Dimethyl diselenide is an organoselenium compound that has been reported to exhibit anticancer and chemopreventive activity . It is known to interact with distonic radical cations, making it a powerful reagent for identifying these ions .
Mode of Action
The interaction of dimethyl diselenide with its targets involves the abstraction of CH3Se from the compound. This reaction is faster and more exclusive than CH3S(·) abstraction from dimethyl disulfide . The compound’s mode of action also involves redox modulation .
Biochemical Pathways
Dimethyl diselenide affects various biochemical pathways. It has been reported to down-regulate the expression of the nuclear factor-κB (NF-κB), a transcription factor involved in pro-apoptotic pathways activated by reactive oxygen species (ROS) .
Pharmacokinetics
It is known to be a volatile selenium species . Its determination in biological samples has been reported using high-performance liquid chromatography-inductively coupled argon plasma mass spectrometry .
Result of Action
The molecular and cellular effects of dimethyl diselenide’s action are primarily related to its anticancer and chemopreventive activities. It has been reported to exhibit antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, cytotoxic, and radioprotective properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dimethyl diselenide. It is sensitive to air and moisture . It is recommended to prevent the product from entering drains . Safety precautions suggest keeping it away from open flames, hot surfaces, and sources of ignition .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Dimethyl diselenide plays a crucial role in biochemical reactions, particularly in the context of selenium metabolism. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a reagent in the identification of distonic radical cations . Additionally, dimethyl diselenide has been reported to exhibit antioxidant properties and can induce NADPH quinone oxidoreductase . These interactions highlight the compound’s potential in modulating redox reactions and protecting cells from oxidative damage.
Cellular Effects
Dimethyl diselenide has been shown to influence various cellular processes. It exhibits antioxidant properties, which help in mitigating oxidative stress within cells . This compound has been reported to induce the accumulation of extracellular cysteine in murine macrophage RAW 264.7 cells and differentiated human THP-1 monocytes . Furthermore, dimethyl diselenide can impact cell signaling pathways and gene expression, contributing to its potential as a chemopreventive and anticancer agent .
Molecular Mechanism
At the molecular level, dimethyl diselenide exerts its effects through several mechanisms. It can participate in redox reactions, particularly involving thiol-disulfide exchange reactions . This compound can also interact with glutathione, leading to the generation of superoxide radical anions (O₂•−) and the cross-linking of protein thiol groups . These interactions contribute to its ability to modulate cellular redox status and influence various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl diselenide can change over time. The compound’s stability and degradation are important factors to consider. Dimethyl diselenide is known to be a volatile selenium species, and its determination in biological samples has been achieved using techniques such as HPLC-inductively coupled argon plasma mass spectrometry . Long-term studies have shown that dimethyl diselenide can have sustained effects on cellular function, particularly in terms of its antioxidant properties and its role in modulating redox reactions .
Dosage Effects in Animal Models
The effects of dimethyl diselenide can vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits antioxidant properties and can protect against oxidative damage . At higher doses, dimethyl diselenide may exhibit toxic effects, including potential damage to organs and tissues . It is important to determine the appropriate dosage to balance its beneficial and adverse effects.
Metabolic Pathways
Dimethyl diselenide is involved in several metabolic pathways, particularly those related to selenium metabolism. It can be metabolized into various selenium-containing compounds, including selenomethylselenocysteine and volatile dimethyl diselenide . These metabolic transformations are facilitated by enzymes such as selenocysteine methyltransferase, which plays a role in the conversion of selenocysteine to selenomethylselenocysteine . These pathways highlight the compound’s role in selenium biochemistry and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, dimethyl diselenide is transported and distributed through various mechanisms. It can be absorbed by plants and other organisms via diverse transport routes, including sulfate transporters . Once inside the cells, dimethyl diselenide can be metabolized and distributed to different cellular compartments. Its localization and accumulation are influenced by factors such as the presence of specific transporters and binding proteins .
Subcellular Localization
Dimethyl diselenide exhibits specific subcellular localization patterns that can affect its activity and function. It has been detected in various cellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for understanding its role in cellular processes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(methyldiselanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Se2/c1-3-4-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBWPOEOIIREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se][Se]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221237 | |
| Record name | Dimethyldiselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.1 mg/mL at 25 °C | |
| Record name | Dimethyl diselenide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7101-31-7 | |
| Record name | Dimethyl diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7101-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldiselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldiselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLDISELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH7TJ8228U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethyl diselenide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dimethyl Diselenide?
A1: Dimethyl Diselenide has a molecular formula of C2H6Se2 and a molecular weight of 189.05 g/mol.
Q2: What spectroscopic data is available for characterizing Dimethyl Diselenide?
A2: Several spectroscopic techniques have been employed to characterize Dimethyl Diselenide, including:
- Infrared (IR) spectroscopy: [, ] provides information about the vibrational modes of the molecule, confirming the presence of specific functional groups.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): [, , ] reveals information about the electronic environment and connectivity of the carbon and hydrogen atoms in the molecule.
- Gas Chromatography-Mass Spectrometry (GC-MS): [, , , ] separates and identifies the compound based on its mass-to-charge ratio, providing further structural confirmation.
- Raman Spectroscopy: [] complements IR spectroscopy by providing information about the molecule's vibrational modes, further aiding in structural elucidation.
- X-ray Photoelectron Spectroscopy (XPS): [] is utilized to study the elemental composition and chemical states within the material, particularly the selenium atoms.
Q3: What is the stability of Dimethyl Diselenide in different storage conditions?
A3: While specific stability data for Dimethyl Diselenide is limited in the provided research, studies on related compounds like selenosugars in urine suggest potential for degradation. Factors such as light exposure, temperature, and storage media significantly impact stability. [, ]
Q4: Does Dimethyl Diselenide exhibit any catalytic properties?
A4: The provided research focuses primarily on the formation and detection of Dimethyl Diselenide as a product of selenium metabolism or chemical reactions. There is no direct evidence presented for its use as a catalyst.
Q5: Have there been any computational studies on Dimethyl Diselenide?
A5: Yes, ab initio calculations have been performed to investigate the rotational barrier in Dimethyl Diselenide. [, ] These studies provide insights into the molecule's conformational preferences and energy landscape.
Q6: How does the structure of Dimethyl Diselenide influence its reactivity?
A6: The Se-Se bond in Dimethyl Diselenide plays a crucial role in its reactivity. Studies have shown that the kinetics of diselenide precursor conversion, particularly for the formation of CuInSe2 nanocrystals, are dependent upon C-Se and Se-Se bond dissociation energies. []
Q7: What analytical techniques are commonly employed to detect and quantify Dimethyl Diselenide?
A7: A variety of analytical methods are used to study Dimethyl Diselenide:
- Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This technique is frequently employed to analyze volatile organic compounds, including Dimethyl Diselenide. It involves separating the volatile compounds in the headspace above a sample and then identifying and quantifying them based on their mass-to-charge ratios. [, , , ]
- Atomic Fluorescence Spectrometry (AFS): This technique offers high sensitivity for detecting selenium and has been explored for the direct determination of Dimethyl Diselenide. []
- High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This hyphenated technique combines the separation capabilities of HPLC with the sensitive and element-specific detection of ICP-MS, enabling the identification and quantification of Dimethyl Diselenide and other selenium species in complex matrices. [, , , , ]
- Solid-Phase Microextraction (SPME): This technique provides a solvent-free approach for extracting volatile compounds from various matrices, making it suitable for analyzing Dimethyl Diselenide in environmental samples. [, ]
Q8: What is the environmental fate of Dimethyl Diselenide?
A8: Dimethyl Diselenide is a volatile compound that can be released into the atmosphere. Research has focused on its formation during bioremediation processes, where microorganisms transform selenium oxyanions into volatile species, including Dimethyl Diselenide. [, , ]
Q9: What research tools are available for studying Dimethyl Diselenide?
A9: The research papers highlight various tools and techniques used for studying Dimethyl Diselenide, including:
Q10: What are the key milestones in research on Dimethyl Diselenide?
A10: The provided research highlights the following key aspects:
- Early studies: Focused on the identification of volatile selenium compounds, including Dimethyl Diselenide, produced by plants and microorganisms. [, ]
- Analytical advancements: Development and application of sensitive and selective techniques like HS-GC-MS and HPLC-ICP-MS for analyzing Dimethyl Diselenide in various matrices. [, , , ]
- Understanding Selenium Biogeochemistry: Investigating the role of microorganisms in transforming selenium species, including the production and degradation of Dimethyl Diselenide, has been crucial in understanding the biogeochemical cycling of selenium. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


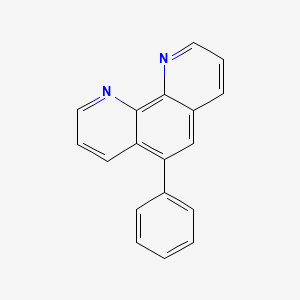
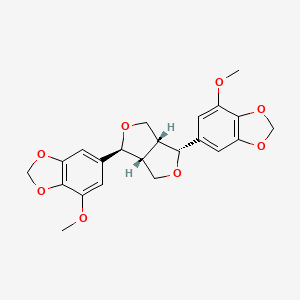

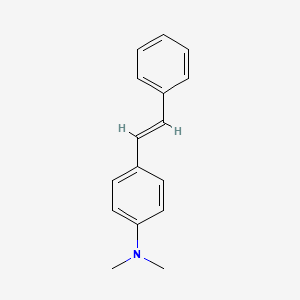

![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)
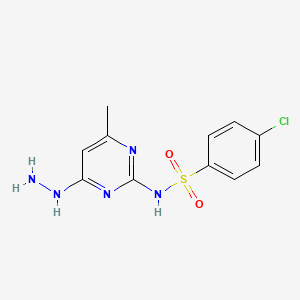
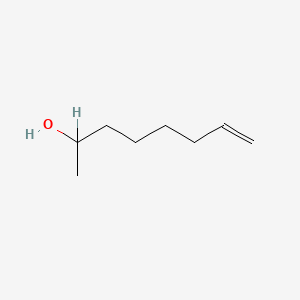
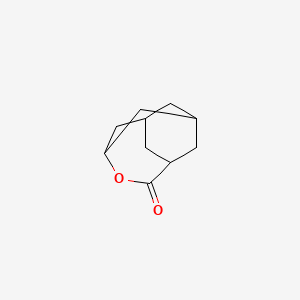

![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)
